

Ganoderenic Acid C: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Ganoderenic acid C*

Cat. No.: *B10820875*

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Ganoderenic acid C**, a bioactive triterpenoid derived from the medicinal mushroom *Ganoderma lucidum*. This document details its chemical properties, biological activities, and the molecular pathways it modulates. It also includes established experimental protocols for its isolation and analysis, aimed at facilitating further research and development.

Chemical Identity

Ganoderenic acid C is a highly oxygenated lanostane-type triterpenoid, a class of compounds known for their diverse pharmacological activities.

Property	Value	Reference
Molecular Formula	C30H44O7	[1][2][3]
IUPAC Name	(Z)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid	[1]
Synonyms	(3β,7β,15α,20E)-3,7,15-Trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid	[1][3]
CAS Number	100665-42-7	[1][3]
Molecular Weight	516.67 g/mol	[1]
Natural Source	Ganoderma lucidum	[1][3]

Biological Activity and Quantitative Data

Ganoderenic acid C, along with other related ganoderic acids, exhibits a range of biological effects, with anti-cancer and anti-inflammatory activities being the most prominent.

Cytotoxicity

Ganoderenic acid C has demonstrated cytotoxic effects against cancer cell lines. The table below summarizes its known activity and provides comparative data for other ganoderic acids to offer a broader context of this compound class.

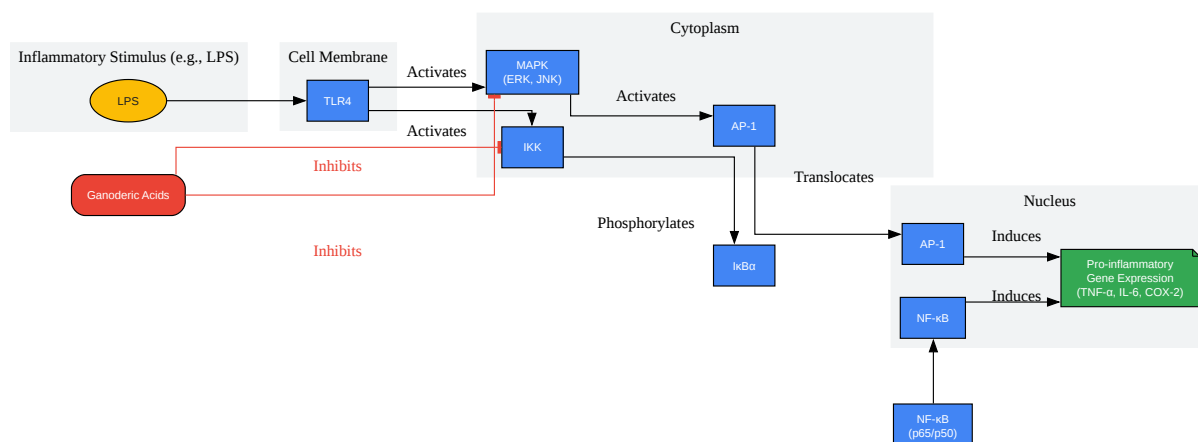
Compound	Cell Line	Assay	Activity (IC50)	Reference
Ganoderenic acid C	H460 (Human non-small cell lung carcinoma)	Cytotoxicity	93 μ M	[3]
Ganoderenic acid D	Hep G2 (Human liver cancer)	Cytotoxicity	0.14 \pm 0.01 mg/mL	[4]
Hela (Human cervical cancer)	Cytotoxicity	0.18 \pm 0.02 mg/mL	[4]	
Caco-2 (Human colorectal adenocarcinoma)	Cytotoxicity	0.26 \pm 0.03 mg/mL	[4]	
Ganoderic acid T	Various cancer cell lines	Cytotoxicity	Induces cytotoxicity	[5][6]
Ganoderic acid X	HuH-7, HCT-116, Raji, HL-60	Cytotoxicity	Inhibits topoisomerases I and IIa	[5]

Signaling Pathways

Ganoderic acids exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and apoptosis. While much of the detailed mechanistic work has been conducted on more abundant ganoderic acids like A and T, the shared structural features suggest that **Ganoderenic acid C** may operate through similar mechanisms.

Inhibition of Pro-inflammatory Pathways

Ganoderic acids are known to suppress inflammatory responses by targeting the NF- κ B and MAPK signaling cascades. This leads to a reduction in the production of pro-inflammatory mediators.

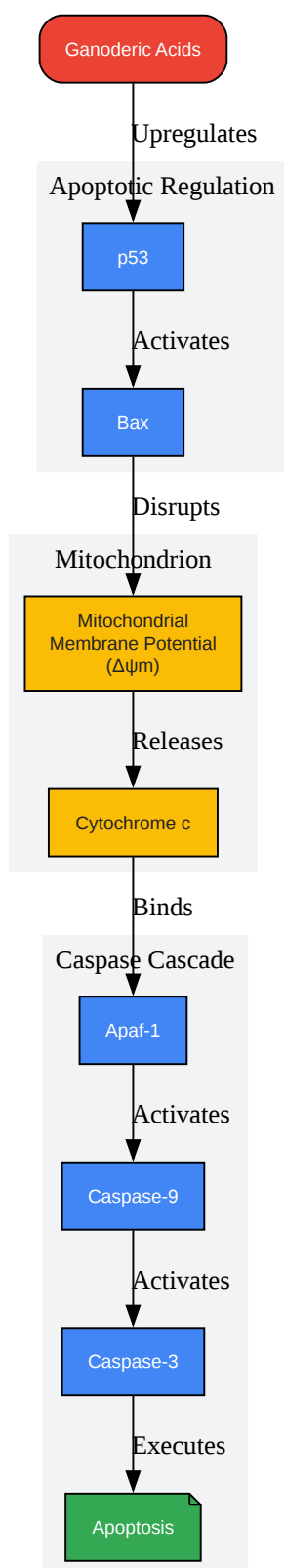


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Caption: Inhibition of NF-κB and MAPK pathways by Ganoderic Acids.

Induction of Apoptosis

The anti-cancer effects of ganoderic acids are largely attributed to their ability to induce programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.



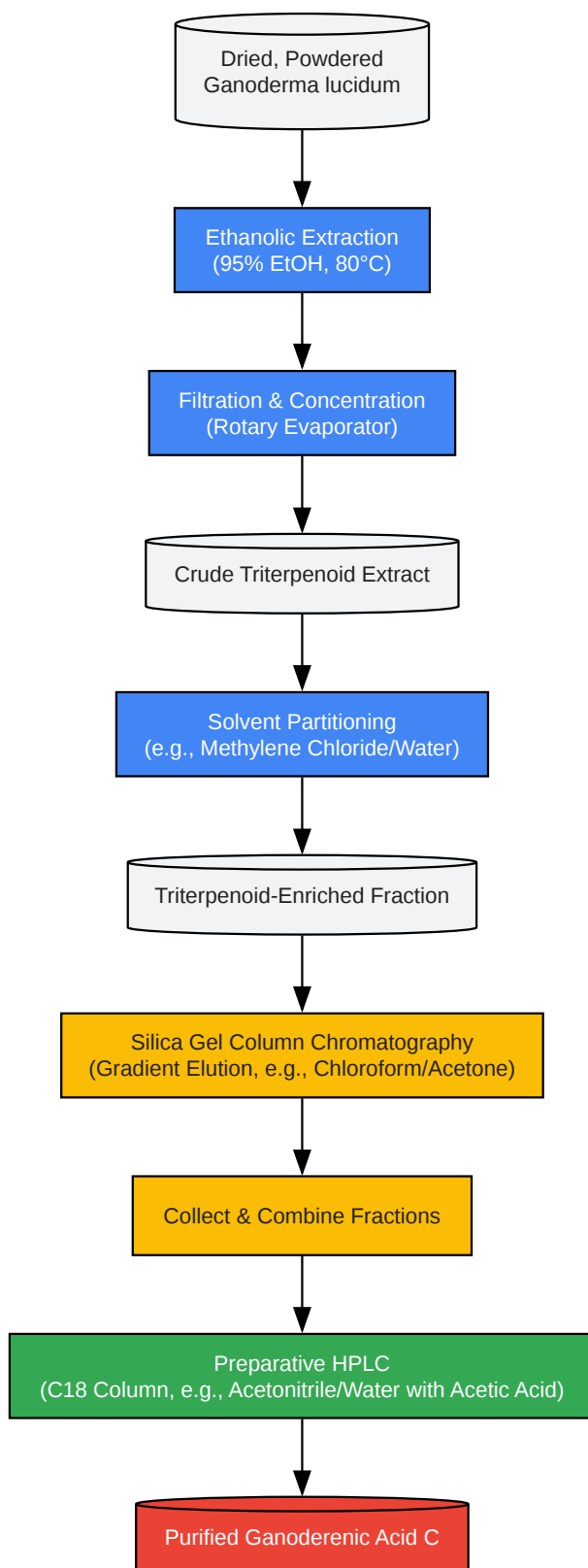
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Caption: Intrinsic apoptosis pathway induced by Ganoderic Acids.

Experimental Protocols

Isolation and Purification of Ganoderenic Acid C

The following protocol outlines a general procedure for the extraction and purification of ganoderic acids from *Ganoderma lucidum*. Optimization may be required based on the specific batch of raw material and available equipment.



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Caption: Workflow for the isolation of **Ganoderenic Acid C**.

Methodology:

- **Extraction:** The dried and powdered fruiting bodies of *Ganoderma lucidum* (10 kg) are extracted with 95% ethanol (20 L) at 80°C for 2 hours, repeated three times.^[7]
- **Concentration:** The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.^[7]
- **Fractionation:** The crude extract is subjected to solvent-solvent partitioning (e.g., between methylene chloride and water) to enrich the triterpenoid fraction.
- **Column Chromatography:** The triterpenoid-enriched fraction is further purified using silica gel column chromatography with a gradient elution system, such as chloroform/acetone.^[7]
- **Preparative HPLC:** Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, using a mobile phase gradient of acetonitrile and 0.1% aqueous acetic acid.^[2] The eluent is monitored at 252 nm.^{[2][8]}

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., H460) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- **Treatment:** Cells are treated with various concentrations of **Ganoderenic acid C** (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.^[6]
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is calculated as a percentage relative to the control group, and the IC50 value is determined.

Conclusion

Ganoderenic acid C is a promising bioactive compound from *Ganoderma lucidum* with demonstrated cytotoxic properties. Its mechanism of action is likely intertwined with the modulation of key signaling pathways controlling inflammation and apoptosis, similar to other well-studied ganoderic acids. The protocols provided herein offer a foundation for researchers to isolate, identify, and further investigate the therapeutic potential of this and related triterpenoids. Further studies are warranted to fully elucidate the specific molecular targets of **Ganoderenic acid C** and to explore its efficacy in preclinical models of disease.

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- To cite this document: BenchChem. [Ganoderenic Acid C: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820875#ganoderenic-acid-c-molecular-formula-and-iupac-name]

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